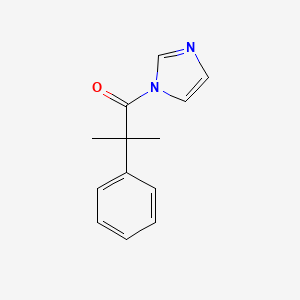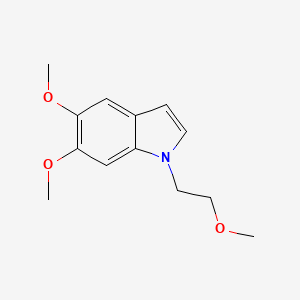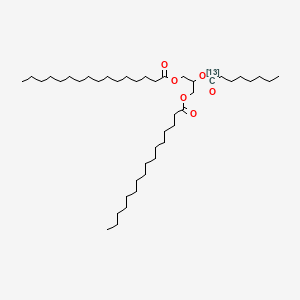
2-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid is an organic compound that features a benzoimidazole core structure. This compound is known for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The benzoimidazole moiety is a significant pharmacophore in medicinal chemistry, contributing to the compound’s biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid typically involves the reaction of benzoimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF) to facilitate the methylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoimidazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the benzoimidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide
- 1,3-Dimethyl-1,3-dihydro-2-phenyl-2H-benzimidazole
Uniqueness
2-(1,3-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzoimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Eigenschaften
CAS-Nummer |
178814-08-9 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H16N2O2/c1-17-13-9-5-6-10-14(13)18(2)15(17)11-7-3-4-8-12(11)16(19)20/h3-10,15H,1-2H3,(H,19,20) |
InChI-Schlüssel |
NWFJTDSJHAXCBP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4-Chloro-8-iodo-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)methanol](/img/structure/B12938976.png)




![2-Bromo-3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazine](/img/structure/B12939004.png)


![N-[2-(1H-imidazol-5-yl)ethyl]-2-phenylacetamide](/img/structure/B12939013.png)
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B12939016.png)

